(2-Bromo-5-fluoropyridin-4-yl)methanol (2-Bromo-5-fluoropyridin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1227502-29-5
VCID: VC0059397
InChI: InChI=1S/C6H5BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2
SMILES: C1=C(C(=CN=C1Br)F)CO
Molecular Formula: C6H5BrFNO
Molecular Weight: 206.014

(2-Bromo-5-fluoropyridin-4-yl)methanol

CAS No.: 1227502-29-5

Cat. No.: VC0059397

Molecular Formula: C6H5BrFNO

Molecular Weight: 206.014

* For research use only. Not for human or veterinary use.

(2-Bromo-5-fluoropyridin-4-yl)methanol - 1227502-29-5

Specification

CAS No. 1227502-29-5
Molecular Formula C6H5BrFNO
Molecular Weight 206.014
IUPAC Name (2-bromo-5-fluoropyridin-4-yl)methanol
Standard InChI InChI=1S/C6H5BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2
Standard InChI Key KQMVUTPTMBNBQL-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1Br)F)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Functional Groups

The compound’s pyridine ring is substituted with bromine (C2), fluorine (C5), and a hydroxymethyl (-CH₂OH) group at C4. This arrangement confers distinct electronic and steric properties:

  • Bromine (Br): A strong electron-withdrawing group that activates the ring toward nucleophilic substitution.

  • Fluorine (F): A small, highly electronegative atom that enhances metabolic stability and binding affinity in biological systems.

  • Hydroxymethyl (-CH₂OH): A hydrophilic group enabling hydrogen bonding and solubility in polar solvents.

The SMILES notation C1=C(C(=CN=C1Br)F)CO and InChI InChI=1S/C6H5BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 provide precise structural representation.

Physical and Solubility Properties

  • State: Typically exists as a crystalline solid or viscous liquid, depending on purity and storage conditions.

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or water.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (2-Bromo-5-fluoropyridin-4-yl)methanol involves multi-step transformations of pyridine derivatives. A common approach includes:

StepReagents/ConditionsOutcome
BrominationN-Bromosuccinimide (NBS), radical initiatorIntroduces bromine at C2
FluorinationSelective fluorinating agents (e.g., HF)Introduces fluorine at C5
HydroxymethylationFormaldehyde, reducing agents (e.g., NaBH₄)Adds -CH₂OH group at C4

Industrial-scale production employs continuous flow reactors to optimize yield and minimize side reactions. Purification techniques such as column chromatography or recrystallization ensure high purity (>95%) .

Alternative Methods

  • Direct Functionalization: Fluorination of brominated pyridine intermediates using electrophilic fluorinating agents.

  • Catalytic Coupling: Palladium-mediated cross-coupling reactions to introduce substituents.

Chemical Reactivity and Functionalization

Key Reaction Pathways

The compound’s bromine and fluorine atoms enable diverse transformations:

Nucleophilic Substitution

  • Bromine Replacement: Reacts with amines, thiols, or alkoxides under basic conditions to form C2-substituted derivatives.

  • Fluorine Retention: Fluorine’s stability under most conditions allows selective bromine substitution.

Example Reaction:

(2-Bromo-5-fluoropyridin-4-yl)methanol+NH2RK2CO3,DMF(2-Amino-5-fluoropyridin-4-yl)methanol+HBr\text{(2-Bromo-5-fluoropyridin-4-yl)methanol} + \text{NH}_2\text{R} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{(2-Amino-5-fluoropyridin-4-yl)methanol} + \text{HBr}

Hydroxymethyl Group Modifications

  • Oxidation: Converts -CH₂OH to -COOH using KMnO₄ or CrO₃.

  • Reduction: Contributes to methyl (-CH₃) formation via LiAlH₄ or NaBH₄.

Reaction Optimization

Reaction TypeReagentsConditionsProducts
SubstitutionAmines, thiophenolBase, 80–120°CC2-substituted pyridines
OxidationKMnO₄, H₂SO₄Aqueous, refluxPyridine-4-carboxylic acid derivatives
ReductionLiAlH₄THF, 0–25°CMethyl-substituted pyridines

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • TRPA1 Inhibitors: Used in pain management and neurology, as noted in patent applications .

  • Kinase Inhibitors: Derivatives show potential in oncology via enzyme inhibition.

Agrochemical Development

Fluorinated pyridines are valued for their environmental persistence and target specificity. This compound’s derivatives may act as:

  • Herbicides: Inhibit plant growth via metabolic interference.

  • Pesticides: Disrupt insect biochemical pathways.

Material Science

  • Polymer Additives: Fluorine enhances thermal stability in polymer matrices.

  • Catalytic Supports: Functionalizes surfaces for heterogeneous catalysis.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Derivatives exhibit activity against Gram-positive bacteria, attributed to:

  • Membrane Disruption: Fluorine’s electronegativity destabilizes microbial membranes.

  • Enzyme Targeting: Inhibition of bacterial topoisomerases or β-lactamases.

Comparative Analysis

CompoundKey FeaturesApplications
(2-Bromo-5-fluoropyridin-4-yl)methanolHydroxymethyl, Br/F substitutionTRPA1 inhibitors, kinase analogs
2-Bromo-4-fluoropyridineNo hydroxymethyl; Br at C2Generic pyridine reagents
5-Fluoropyridine-2-carboxylic acidCarboxylic acid at C2Agrochemical precursors
Exposure RouteFirst Aid Measures
InhalationMove to fresh air; seek medical attention if symptoms persist .
Skin ContactWash with soap and water for 15 minutes .
Eye ContactFlush with water for 10+ minutes .

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